Benzoxaboroles, including 5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol, are classified as boron-containing compounds. They exhibit unique properties due to the presence of boron, which acts as a Lewis acid. The compound has been synthesized and studied for its biological activities, particularly in relation to its efficacy against various pathogens, including fungi and bacteria .
The synthesis of 5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves several key steps:
The molecular structure of 5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol can be described as follows:
The NMR chemical shift for boron in this compound typically falls within the range of 30–35 ppm, indicating its coordination environment .
5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol participates in various chemical reactions:
The reactivity profile of this compound allows it to be utilized in designing inhibitors for specific enzymes involved in pathogenic processes.
The mechanism of action for 5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol primarily involves its interaction with enzymes:
Studies have shown that modifications at specific positions on the benzene ring can enhance binding affinity and selectivity towards target enzymes .
The physical and chemical properties of 5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol include:
Infrared spectroscopy reveals characteristic absorption bands associated with the hydroxyl group (around 3400 cm⁻¹) and C-F stretching (around 1300 cm⁻¹) .
5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol has significant applications in medicinal chemistry:
The synthesis of 5-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CAS 174671-50-2) hinges on precise regioselective modifications to incorporate the trifluoromethyl (CF₃) group at the C5 position. The benzoxaborole core is typically constructed via cyclization of ortho-formyl phenylboronic acids under reducing conditions. For C5 functionalization, the electron-deficient nature of the CF₃ group necessitates careful optimization to avoid boronic acid decomposition. A common approach involves directed ortho-metalation (DoM) of protected benzoxaboroles. For example, N,N-diethylaminomethyl derivatives enable selective lithiation adjacent to the CF₃ group, followed by electrophilic quenching to introduce diverse substituents [1] [6].
Alternative routes employ pre-functionalized building blocks, where 3-(trifluoromethyl)aniline serves as the starting material. Diazotization and bromination yield 5-bromo-2-(trifluoromethyl)aniline, which undergoes borylation via Miyaura coupling. Subsequent hydrolysis and cyclization afford the target compound with >98% purity, as confirmed by HPLC [1] [8]. Key challenges include suppressing protodeboronation and controlling ring-closure regioselectivity, addressed through low-temperature (−78°C) lithiation and anhydrous reaction conditions.
Table 1: Physicochemical Properties of Benzoxaborole Analogues
Compound | logP | Aqueous Solubility (mg/mL) | Lewis Acidity (pKa) |
---|---|---|---|
Benzoxaborole | 0.95 | 12.4 | 7.8 |
5-CF₃-Benzoxaborole | 1.62 | 8.3 | 7.1 |
5,7-(CF₃)₂-Benzoxaborole | 2.31 | 3.6 | 6.5 |
Data derived from fluorinated benzoxaborole studies [3] [6] [8]
The CF₃ group profoundly enhances bioactivity by modulating lipophilicity and metabolic stability. Catalytic trifluoromethylation strategies include:
Table 2: Catalytic Systems for Trifluoromethylation
Method | Catalyst | CF₃ Source | Yield (%) | Regioselectivity |
---|---|---|---|---|
Copper-Mediated | CuI | CF₃I | 65–78 | Moderate (C5) |
Photoredox | Ru(bpy)₃Cl₂ | CF₃SO₂Cl | 75–82 | High (C5) |
Pd-Catalyzed | Pd(OAc)₂/Ligand | Umemoto’s Reagent | 85–93 | Excellent (C5) |
Microwave-assisted reactions reduce side-product formation (e.g., diaryl trifluoromethylation) by shortening reaction times to <1 hour [3].
Solid-phase organic synthesis (SPOS) enables rapid diversification of the benzoxaborole scaffold. The Wang resin-linked approach anchors 6-aminobenzoxaborole via an acid-labile linker. Acylation with diverse carboxylic acids (e.g., heteroaryl, trifluoromethylated) using HATU or PyBOP yields amide libraries [2] [5] [9]. After cleavage with TFA, products are isolated with purities >85% (confirmed by LC-MS). This method facilitated the synthesis of 19 N-(hetero)aryl carboxamide analogs in a study identifying antimycobacterial agents [2].
Key innovations include:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0